molecular formula C9H10N2O3 B14655220 [(4-Methylphenyl)(nitroso)amino]acetic acid CAS No. 52827-02-8

[(4-Methylphenyl)(nitroso)amino]acetic acid

Katalognummer: B14655220
CAS-Nummer: 52827-02-8
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: MIZTZRJCXHTVOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Methylphenyl)(nitroso)amino]acetic acid is an organic compound that features a nitroso group attached to an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [(4-Methylphenyl)(nitroso)amino]acetic acid typically involves the reaction of 4-methylphenylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using a suitable solvent like ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: [(4-Methylphenyl)(nitroso)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of [(4-Methylphenyl)(nitro)amino]acetic acid.

    Reduction: Formation of [(4-Methylphenyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

[(4-Methylphenyl)(nitroso)amino]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(4-Methylphenyl)(nitroso)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

    [(4-Methylphenyl)(nitro)amino]acetic acid: Similar structure but with a nitro group instead of a nitroso group.

    [(4-Methylphenyl)amino]acetic acid: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    [(4-Methylphenyl)(hydroxy)amino]acetic acid: Contains a hydroxy group, leading to different solubility and reactivity.

Uniqueness: [(4-Methylphenyl)(nitroso)amino]acetic acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

52827-02-8

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

2-(4-methyl-N-nitrosoanilino)acetic acid

InChI

InChI=1S/C9H10N2O3/c1-7-2-4-8(5-3-7)11(10-14)6-9(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI-Schlüssel

MIZTZRJCXHTVOM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(CC(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.